molecular formula C37H42N4O13 B1662850 アルドキソルービシン CAS No. 1361644-26-9

アルドキソルービシン

カタログ番号: B1662850
CAS番号: 1361644-26-9
分子量: 750.7 g/mol
InChIキー: OBMJQRLIQQTJLR-LBMCFUDOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アルドキソラビシン(INNO-206としても知られている)は、ドキソラビシンの腫瘍標的化コンジュゲートです。ドキソラビシンの非標的組織への取り込みを最小限に抑えながら、腫瘍細胞へのドキソラビシンの送達を強化するように特別に設計されています。 この化合物は、CytRx Corporationによって開発されており、酸感受性リンカーであるN-ε-マレイミドカプロン酸ヒドラジド(EMCH)に結合していることが特徴です。これにより、内因性の循環アルブミンへの結合が促進されます .

作用機序

アルドキソラビシンは、独自の作用機序を通じて効果を発揮します。投与後、迅速にEMCHリンカーを介して内因性の循環アルブミンに結合します。アルブミン結合アルドキソラビシンは、透過性と保持効果の向上により、腫瘍に優先的に蓄積します。腫瘍の微小環境に入ると、酸性条件により酸感受性リンカーが切断され、遊離のドキソラビシンが放出されます。 放出されたドキソラビシンは、次にDNAにインターカレーションし、トポイソメラーゼIIの活性を阻害することにより、DNA複製と転写を阻害し、最終的に細胞死を引き起こします .

類似の化合物との比較

アルドキソラビシンは、特にドキソラビシンなどの他の類似の化合物と比較され、その独自性を強調しています。

生化学分析

Biochemical Properties

Aldoxorubicin is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This biochemical reaction allows Aldoxorubicin to interact with DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects .

Cellular Effects

Aldoxorubicin has shown to have significant effects on various types of cells and cellular processes . It influences cell function by causing the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . It also induces apoptosis and necrosis in healthy tissue causing toxicity in the brain, liver, kidney, and heart .

Molecular Mechanism

The molecular mechanism of Aldoxorubicin involves its prodrug nature. After administration, Aldoxorubicin rapidly binds endogenous circulating albumin through the EMCH linker . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This allows the free doxorubicin to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Aldoxorubicin has shown to have temporal effects. Over time, the drug–albumin conjugate is preferentially retained in tumor tissue, with uptake into tumoral cells . At physiologic pH, the complex is stable . The bound doxorubicin is then released at the site of the tumor, allowing for the observation of long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Aldoxorubicin vary with different dosages . Studies have demonstrated significant variability in the efficacy of Aldoxorubicin for tumor treatment across different mouse strains . Therefore, the selection of animal models is crucial in the study of Aldoxorubicin .

Metabolic Pathways

It is known that Aldoxorubicin is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker .

Transport and Distribution

Aldoxorubicin is transported and distributed within cells and tissues through its binding to endogenous circulating albumin . Circulating albumin preferentially accumulates in tumors, bypassing uptake by other non-specific sites including heart, bone marrow, and gastrointestinal tract .

Subcellular Localization

The subcellular localization of Aldoxorubicin is primarily within the tumor cells . Once the albumin-bound Aldoxorubicin reaches the tumor, the acidic environment of the tumor causes cleavage of the acid-sensitive linker . Free doxorubicin is then released at the site of the tumor .

準備方法

合成経路と反応条件

アルドキソラビシンは、ドキソラビシンをN-ε-マレイミドカプロン酸ヒドラジド(EMCH)と結合させることによって合成されます。この反応は、ドキソラビシンのカルボニル基とEMCHのヒドラジド基との間でヒドラゾン結合が形成されることを含みます。 このプロセスは、通常、ヒドラゾン結合の安定性を確保するために酸性条件下で行われます .

工業生産方法

アルドキソラビシンの工業生産には、ドキソラビシン-EMCHコンジュゲートの大規模合成が含まれます。このプロセスには、最終生成物の純度と安定性を確保するために、反応条件を厳密に制御する必要があります。 次に、コンジュゲートをクロマトグラフィー技術を使用して精製し、未反応の出発物質と副生成物を除去します .

化学反応の分析

反応の種類

アルドキソラビシンは、次を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

形成される主な生成物

科学研究への応用

アルドキソラビシンは、次を含む広範囲の科学研究用途があります。

類似化合物との比較

Aldoxorubicin is compared with other similar compounds, particularly doxorubicin, to highlight its uniqueness:

生物活性

Aldoxorubicin (INNO-206) is a novel prodrug of doxorubicin, designed to enhance the therapeutic efficacy of doxorubicin while reducing its cardiotoxicity. This compound functions by covalently binding to serum albumin, which allows for targeted delivery to tumor tissues, thereby improving drug accumulation at the site of action. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, clinical findings, and comparative studies.

Aldoxorubicin exhibits its biological activity primarily through the following mechanisms:

  • Albumin Binding : The binding of aldoxorubicin to serum albumin facilitates its transport through the bloodstream and preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.
  • Release of Doxorubicin : Once inside the tumor microenvironment, aldoxorubicin is released from the albumin conjugate via acid hydrolysis. This process is critical as it enables the release of free doxorubicin within the acidic lysosomal environment of cancer cells, leading to its cytotoxic effects .
  • Inhibition of DNA Topoisomerase II : Like doxorubicin, aldoxorubicin acts as a potent inhibitor of DNA topoisomerase II, disrupting DNA replication and transcription, ultimately leading to apoptosis in cancer cells .

Preclinical Studies

Preclinical investigations have demonstrated that aldoxorubicin possesses significant antitumoral activity in various cancer models:

  • In Vitro Studies : Aldoxorubicin has shown comparable efficacy to free doxorubicin in breast and leukemia cell lines. The intracellular release of free doxorubicin from aldoxorubicin was confirmed through studies using MCF-7 tumor cells .
  • In Vivo Studies : In xenograft models derived from human tumors, aldoxorubicin displayed substantial single-agent activity and enhanced the effects of other chemotherapeutic agents such as bortezomib in multiple myeloma models .

Clinical Trials

Aldoxorubicin has been evaluated in several clinical trials, with varying degrees of success. Key findings from these studies are summarized below:

Study Phase Patient Population Dosage Key Findings
Phase I18 patients with relapsed solid tumors230 or 350 mg/m²50% experienced grade 3-4 adverse events; partial responses in thyroid cancer and mesothelioma .
Phase II123 patients with advanced soft tissue sarcoma350 mg/m²Median progression-free survival (PFS) was 5.6 months; overall survival (OS) was 15.8 months .
Phase IIIPatients with relapsed/refractory soft tissue sarcomasVariableDid not meet primary endpoints for PFS or OS compared to investigator's choice; however, improved overall response rates were noted .

Comparative Efficacy

Aldoxorubicin has been directly compared with doxorubicin in clinical settings. A notable Phase IIb study indicated that while aldoxorubicin did not significantly improve overall survival compared to doxorubicin, it did show a near doubling in response rates among certain patient populations .

Adverse Effects

The safety profile of aldoxorubicin appears favorable compared to traditional doxorubicin:

  • Cardiotoxicity : Clinical trials reported no significant cardiotoxic effects associated with aldoxorubicin administration, contrasting sharply with the well-documented cardiac risks linked to doxorubicin .
  • Other Adverse Events : Common side effects included myelosuppression, nausea, fatigue, and alopecia. Serious adverse events such as febrile neutropenia were observed but were manageable .

特性

Key on ui mechanism of action

INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity.

CAS番号

1361644-26-9

分子式

C37H42N4O13

分子量

750.7 g/mol

IUPAC名

N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23-/t17-,20-,22-,27-,32+,37-/m0/s1

InChIキー

OBMJQRLIQQTJLR-LBMCFUDOSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

異性体SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

外観

Red solid powder

ピクトグラム

Health Hazard

純度

>98%

同義語

Aldoxo
aldoxorubicin
DOXO-EMCH
INNO-206

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aldoxorubicin
Reactant of Route 2
Reactant of Route 2
Aldoxorubicin
Reactant of Route 3
Reactant of Route 3
Aldoxorubicin
Reactant of Route 4
Reactant of Route 4
Aldoxorubicin
Reactant of Route 5
Reactant of Route 5
Aldoxorubicin
Reactant of Route 6
Reactant of Route 6
Aldoxorubicin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。